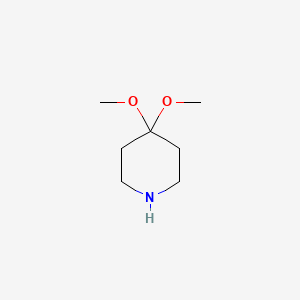

4,4-Dimethoxypiperidine

Description

Elaboration into Diverse Heterocyclic Systems

The 4-piperidone (B1582916) core, readily generated from 4,4-dimethoxypiperidine, is a powerful platform for the construction of a variety of fused and spirocyclic heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science.

One notable application is in the synthesis of fused thiophenes through the Gewald reaction . This multicomponent reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. For instance, N-benzyl-4-piperidone can react with malononitrile (B47326) and sulfur to produce 2-aminothiophene derivatives in good yields thieme-connect.com. This transformation provides a straightforward route to thiophene-fused piperidine (B6355638) scaffolds.

Another important transformation is the construction of fused pyrimidines . For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can react with various amines and aldehydes, including those derived from 4-piperidone, to form pyrimido[4,5-d]pyrimidin-2,4-dione ring systems researchgate.net.

Furthermore, the 4-piperidone scaffold is extensively used in the synthesis of spirocyclic heterocycles . A variety of spiro compounds, including piperidino-oxiranes, -cyclopropanes, and -thiazolidones, have been developed from tetra-substituted 4-piperidones . Multicomponent reactions provide an efficient means to access complex spiro-piperidine derivatives. For instance, the reaction of formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound can lead to the formation of bis-spiro piperidine derivatives researchgate.net. The synthesis of novel spiro-4H-pyran derivatives has also been achieved through a one-pot, three-component reaction involving pyridotriazine derivatives, a cyclic CH-acid like pyrazolone, and malononitrile nih.gov.

| Reaction Type | Reactants | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Gewald Reaction | N-benzyl-4-piperidone, malononitrile, sulfur | Thiophene-fused piperidine | Multicomponent, one-pot synthesis of 2-aminothiophenes. thieme-connect.com |

| Pyrimido[4,5-d]pyrimidine synthesis | 6-Amino-1,3-dimethyluracil, primary amine, aldehyde (from 4-piperidone) | Fused pyrimidine | Formation of biologically relevant pyrimidine-fused systems. researchgate.net |

| Spirocyclization | Tetra-substituted 4-piperidone and various reagents | Spiro-piperidino-oxiranes, -cyclopropanes, -thiazolidones | Access to a diverse range of spirocyclic compounds. |

| Multicomponent Spirocyclization | Formaldehyde, aromatic aniline, 1,3-dicarbonyl compound | Bis-spiro piperidine | Efficient one-pot synthesis of complex spiro architectures. researchgate.net |

Precursor in the Synthesis of Highly Functionalized Piperidine Derivatives

The ability to introduce substituents at and around the 4-position of the piperidine ring makes this compound an invaluable precursor for generating a wide array of highly functionalized piperidine derivatives. These derivatives are crucial for exploring chemical space in drug discovery and for the synthesis of complex target molecules.

The carbonyl group of 4-piperidone provides a handle for the stereoselective introduction of new chiral centers. The reduction of the ketone to a hydroxyl group at the C4 position and the alkylation at the C3 position are two key strategies for achieving this.

The stereoselective reduction of 3-substituted-4-oxopiperidines is a powerful method for creating two adjacent stereocenters. While chemical methods often require harsh conditions and toxic reagents, biocatalytic ketone reduction using carbonyl reductases has emerged as a promising alternative nih.govresearchgate.net. For example, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with different carbonyl reductases can lead to all four possible stereoisomers of the corresponding 3-substituted-4-hydroxypiperidine with high enantiomeric excess nih.gov.

The aza-Prins cyclization is another effective method for the diastereoselective synthesis of cis-4-hydroxypiperidines. This reaction allows for the creation of a tetrasubstituted carbon stereocenter at the C4 position rsc.org.

The this compound scaffold is an excellent starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for biological screening. The N-protected derivative, N-Boc-4-piperidone, is a particularly common building block in this context caymanchem.comincb.org.

The versatility of N-Boc-4-piperidone allows for the introduction of a wide range of substituents at various positions of the piperidine ring. For example, it serves as a precursor in the synthesis of fentanyl and its analogues incb.orgdtic.milfederalregister.govoas.org. The synthesis involves a reductive amination with aniline, followed by acylation and alkylation. Furthermore, N-Boc-4-piperidone can be converted to N-Boc-4-piperidine hydrazine (B178648), which can then be used to construct pyrazole-containing piperidine derivatives google.com. These examples highlight how a single, readily available starting material can be elaborated into a diverse collection of molecules with potential biological activity.

| Functionalization Strategy | Key Reaction | Outcome | Significance |

|---|---|---|---|

| Stereoselective Reduction | Carbonyl reductase-catalyzed reduction | Formation of chiral 3-substituted-4-hydroxypiperidines. nih.govresearchgate.net | Access to all four stereoisomers with high enantiomeric excess. |

| Aza-Prins Cyclization | Cyclization of gem-disubstituted homoallylic amines with ketoaldehydes | Diastereoselective synthesis of cis-4-hydroxypiperidines with a C4 quaternary center. rsc.org | Expansion of the scope of the aza-Prins reaction. |

| Scaffold Elaboration | Reductive amination, acylation, alkylation | Synthesis of a diverse library of N-substituted and 4-substituted piperidines. | Crucial for drug discovery and chemical space exploration. dtic.mil |

| Heterocycle Formation | Reaction with hydrazine and subsequent cyclization | Synthesis of pyrazole-containing piperidine derivatives. google.com | Introduction of diverse heterocyclic moieties onto the piperidine core. |

Role in Complex Molecule Synthesis (Non-Biomedical Targets)

While the piperidine scaffold is most renowned for its applications in biomedicine, derivatives of this compound also find utility in the synthesis of complex molecules for non-biomedical applications, such as materials science.

The carbonyl group of 4-piperidone can be exploited in polymerization reactions. For instance, N-substituted 4-piperidones can be used in the synthesis of high-molecular-weight linear and hyperbranched polymers rsc.org. These polymerization reactions, often carried out in the presence of strong acids like trifluoromethanesulfonic acid, can lead to materials with interesting properties for various applications. The ability to introduce different substituents on the nitrogen atom of the piperidone ring allows for the fine-tuning of the polymer's properties.

Integration into Tandem and Multicomponent Reactions

The efficiency of modern organic synthesis is greatly enhanced by the use of tandem and multicomponent reactions, which allow for the construction of complex molecules in a single pot, minimizing purification steps and saving resources. The 4-piperidone core, derived from this compound, is an excellent substrate for such reactions.

The Gewald reaction , as mentioned earlier, is a prime example of a multicomponent reaction where 4-piperidone can be a key component, leading to the rapid assembly of fused thiophene (B33073) systems thieme-connect.com.

The aza-Diels-Alder reaction is another powerful tool for the synthesis of piperidones. A four-component reaction involving an aldehyde, a lithium amide, an acid chloride, and a dienophile can generate highly substituted piperidone scaffolds in a single step researchgate.net. This approach allows for the creation of four stereogenic centers with good stereocontrol.

Furthermore, tandem reactions such as the tandem Michael addition-cyclization can be employed to construct complex heterocyclic systems. For example, a tandem double-Michael-addition/cyclization/acyl migration of 1,4-dien-3-ones and ethyl isocyanoacetate can lead to the stereoselective synthesis of pyrrolizidines nih.gov. While not directly involving 4-piperidone, this type of tandem strategy can be envisioned to be applicable to Michael acceptors derived from 4-piperidone.

| Reaction Type | Components | Product | Advantages |

|---|---|---|---|

| Gewald Reaction | 4-Piperidone derivative, activated nitrile, sulfur, base | Fused 2-aminothiophene | One-pot synthesis, high atom economy. thieme-connect.com |

| Aza-Diels-Alder Reaction | Aldehyde, lithium amide, acid chloride, dienophile | Highly substituted piperidone | Four-component, stereoselective formation of multiple chiral centers. researchgate.net |

| Tandem Michael Addition-Cyclization | Michael acceptor (potentially from 4-piperidone), nucleophile | Complex heterocyclic systems | Efficient construction of polycyclic frameworks in a single operation. |

This compound, through its readily accessible 4-piperidone core, has established itself as a cornerstone in the edifice of modern organic synthesis. Its utility spans a remarkable breadth of applications, from the construction of diverse and complex heterocyclic systems to the stereoselective synthesis of highly functionalized piperidine derivatives for the exploration of chemical space. Its incorporation into the synthesis of non-biomedical materials and its seamless integration into elegant and efficient tandem and multicomponent reactions further underscore its significance as a versatile synthetic building block. The continued exploration of the reactivity of the 4-piperidone scaffold will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(10-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHQQEBZVXXMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313635 | |

| Record name | 4,4-Dimethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5608-82-2 | |

| Record name | 4,4-Dimethoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethoxypiperidine and Functionalized Analogues

Direct Ketalization Protocols for 4-Piperidones

The most direct approach to synthesizing 4,4-dimethoxypiperidine involves the ketalization of a 4-piperidone (B1582916) core. This transformation protects the ketone functionality and is a fundamental step in the synthesis of more complex molecules. The reaction readily occurs and is a well-established method in organic synthesis. rsc.org

Acid catalysis is essential for the efficient ketalization of 4-piperidones. The reaction typically involves treating the piperidone substrate with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form the corresponding ketal. researchgate.net Common reagents for this conversion include trimethyl orthoformate, which acts as both a reagent and a water scavenger.

The mechanism proceeds through the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by methanol leads to the formation of a hemiacetal intermediate. researchgate.net Further reaction under acidic conditions results in the formation of the stable dimethyl ketal, this compound. A variety of acid catalysts can be employed, including p-toluenesulfonic acid (PTSA), sulfuric acid, hydrochloric acid, and phosphoric acid, typically those with a pKa not exceeding 3. justia.com Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also effective in catalyzing such transformations. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of catalyst and solvent.

For instance, in the etherification of N-carbethoxy-4-piperidone using trimethyl orthoformate, the reaction can be initiated at room temperature (25-30°C) before being heated to 37-40°C upon the addition of an acid catalyst. google.com Another documented procedure specifies heating the reaction mixture to 64°C. The duration of the reaction is also a critical factor, with some procedures requiring extended periods of up to 32-35 hours to ensure complete conversion. google.com The selection of the acid catalyst and its concentration can significantly influence the reaction rate and selectivity, preventing the formation of by-products. researchgate.netjustia.com

Below is a table summarizing various reported conditions for the synthesis of this compound precursors.

| Starting Material | Reagents | Catalyst | Temperature | Time | Product | Reference |

| N-Carbethoxy-4-piperidone | Trimethyl orthoformate, Fluid Medium | Acid Catalyst | 37-40°C | Not Specified | N-Carbethoxy-4,4-dimethoxypiperidine | google.com |

| N-Carbethoxy-4-piperidone | Trimethyl orthoformate, Methanol | p-Toluenesulfonic acid (PTSA) | 64°C | Not Specified | N-Carbethoxy-4,4-dimethoxypiperidine | |

| 2,2,6,6-tetramethyl-4-piperidone | Methanol | Acid Catalyst (pKa ≤ 3) | Not Specified | Not Specified | 2,2,6,6-tetramethyl-4,4-dimethoxypiperidine | justia.com |

| 4-Pyridine formaldehyde | Methylating Agent | Protonic or Solid Acid Catalyst | 20-80°C | 4-12 hours | 4-(Dimethoxymethyl)-pyridine | google.com |

Multi-Step Synthesis Pathways Incorporating this compound Formation

For many applications, particularly in the synthesis of complex pharmaceutical agents, multi-step reaction sequences are necessary. rsc.orgworktribe.com These pathways often involve the formation of the 4,4-dimethoxy-protected piperidine (B6355638) ring as a key intermediate step.

A common and industrially relevant strategy begins with an N-protected 4-piperidone, such as N-carbethoxy-4-piperidone. google.com This approach involves a two-step process: first, the ketalization of the N-protected piperidone, followed by the removal of the protecting group.

Etherification/Ketalization : The N-protected 4-piperidone is treated with trimethyl orthoformate and an acid catalyst like PTSA in methanol to yield the N-protected this compound.

Deprotection/Hydrolysis : The N-protecting group (e.g., carbethoxy) is subsequently removed, often via base-mediated hydrolysis, to yield the final this compound. This intermediate can then be used in further synthetic steps. google.com

This method provides a reliable route to high-purity this compound and is scalable for industrial production. A detailed example of this pathway is outlined in the table below.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

| 1. Etherification | N-Carbethoxy-4-piperidone | Trimethyl orthoformate, PTSA, Methanol, 64°C | N-Carbethoxy-4,4-dimethoxypiperidine | |

| 2. Hydrolysis | N-Carbethoxy-4,4-dimethoxypiperidine | Base-mediated hydrolysis | This compound | |

| 3. Deprotection | This compound | Concentrated HCl, 75°C | 4-Piperidone HCl hydrate (B1144303) | google.com |

An alternative to modifying an existing piperidine ring involves constructing the ring itself through cyclization reactions. While direct cyclization to form a this compound is less common, pathways exist to form the piperidone core, which is subsequently ketalized. One such method involves the ring-closing reaction of 1,5-dichloro-3-pentanone with a primary amine to generate an N-substituted 4-piperidone.

More general strategies involve the cyclization of linear amine precursors. For example, a linear pentanamine derivative can be synthesized and then undergo an acid-catalyzed ring closure to yield the piperidine core. Subsequent ketalization of the resulting 4-piperidone provides the desired 4,4-dimethoxy functionality. This approach offers flexibility in introducing various substituents onto the piperidine ring before the final ketal protection step.

Chemoenzymatic and Asymmetric Synthetic Approaches to Chiral this compound Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and asymmetric methods to synthesize chiral building blocks. While direct asymmetric synthesis of this compound itself is not the primary focus, these advanced strategies are applied to create functionalized and chiral analogues.

Chemoenzymatic synthesis utilizes enzymes to perform highly selective transformations. uniovi.es A powerful example is the use of bacterial dioxygenases, such as toluene (B28343) dioxygenase (TDO) or biphenyl (B1667301) dioxygenase (BPDO), to catalyze the cis-dihydroxylation of aza-aromatic compounds like quinolines. electronicsandbooks.com This enzymatic oxidation produces enantiopure cis-dihydrodiols, which are versatile chiral precursors for complex heterocyclic molecules, including functionalized piperidines. electronicsandbooks.comnih.govrsc.org

Asymmetric catalysis provides another route to chiral piperidine derivatives. Organocatalysis, using chiral catalysts like squaramides, has been successfully employed in asymmetric cascade reactions to construct highly functionalized, chiral spiro-heterocycles and chromans. rsc.orgrsc.org Similarly, transition-metal catalysis, for instance using Ruthenium-based catalysts, can achieve dynamic kinetic resolution to establish multiple stereocenters in a single step, which has been applied to the synthesis of functionalized tetrahydropyrans, a strategy applicable to piperidine systems. nih.gov These modern synthetic methods represent the forefront of creating structurally complex and stereochemically defined piperidine derivatives for advanced applications.

Scalable Synthetic Routes and Process Chemistry Considerations

The industrial production of this compound and its derivatives is crucial due to their application as key intermediates in the synthesis of various pharmaceuticals. google.com Scalable synthetic routes are characterized by their efficiency, cost-effectiveness, and environmental considerations. A prevalent method for the large-scale synthesis of this compound begins with N-carbethoxy-4-piperidone. google.com This process typically involves a two-step sequence: ketalization (etherification) followed by hydrolysis.

The initial etherification step involves the reaction of N-carbethoxy-4-piperidone with an acetalizing agent, such as trimethyl orthoformate (TMOF), in the presence of an acid catalyst. p-Toluenesulfonic acid (PTSA) is a commonly employed catalyst for this transformation. The reaction is typically carried out in a solvent like methanol. Process parameters are carefully controlled to maximize yield and purity. For instance, the reaction mixture may be initially stirred at ambient temperatures (around 25-30 °C) and then gradually heated to approximately 64-70 °C for a specified period, often ranging from 60 to 180 minutes. google.com The molar ratio of reactants is also a critical factor, with a common ratio of N-carbethoxy-4-piperidone to trimethyl orthoformate being 1.0:1.6. google.com This step yields N-carbethoxy-4,4-dimethoxypiperidine. google.com

The subsequent step is the hydrolysis of the N-carbethoxy group to afford the desired this compound. google.com This is typically achieved using a strong base, such as potassium hydroxide (B78521) (KOH), in an aqueous solution. The hydrolysis is generally conducted at an elevated temperature, often below 60 °C, to ensure the reaction proceeds to completion. google.com Upon completion, the this compound product can be isolated, for example, by distillation under high vacuum, achieving high purity (e.g., 99.05% by gas chromatography) and yields of around 82.9%.

For the production of functionalized analogues, subsequent reactions can be performed. For example, the synthesis of 4-piperidone hydrochloride hydrate, another important pharmaceutical intermediate, involves the acid-catalyzed hydrolysis of the dimethyl ketal of this compound. This is achieved by treating this compound with concentrated hydrochloric acid at controlled temperatures, initially low (e.g., 10 °C) and then raised to around 75 °C.

Process chemistry considerations for these syntheses focus on optimizing reaction conditions for large-scale production. This includes the use of inexpensive and readily available reagents, minimizing reaction times, and ensuring high yields and purity of the final product. google.com The development of continuous flow synthesis methods represents a significant advancement in the scalable production of these compounds. A patent describes a continuous flow process for the synthesis of related piperidones, which includes etherification with a residence time of 2 hours and subsequent hydrolysis at 77°C for 32 hours, highlighting the move towards more controlled and efficient industrial manufacturing.

The following table summarizes a typical scalable synthesis process for this compound starting from N-carbethoxy-4-piperidone:

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |

| 1 | Etherification | N-Carbethoxy-4-piperidone, Trimethyl orthoformate | p-Toluenesulfonic acid | Methanol | 30 → 64 | 60 min | 82.9 | 99.05 (GC) |

| 2 | Hydrolysis | N-Carbethoxy-4,4-dimethoxypiperidine, Potassium hydroxide | - | Water | < 60 | - | - | - |

Table 1: Summary of a scalable synthetic route to this compound.

Furthermore, functionalized analogues such as 1-benzyl-4,4-dimethoxypiperidin-3-ol (B1274167) can be synthesized, often for research into their biological activities. The synthesis of such compounds can involve the N-benzylation of a suitable piperidine precursor using benzyl (B1604629) bromide under basic conditions.

Reactivity and Chemical Transformations of 4,4 Dimethoxypiperidine

Hydrolytic Deacetalization to Regenerate 4-Piperidone (B1582916) Functionality

The most fundamental transformation of 4,4-dimethoxypiperidine is its hydrolysis to regenerate the 4-piperidone core. This deacetalization is typically achieved under acidic conditions. For instance, treatment with hydrochloric acid can effectively remove the two methoxy (B1213986) groups to yield 4-piperidone hydrochloride hydrate (B1144303). This reaction is a critical step in synthetic pathways where the 4,4-dimethoxy group acts as a protecting group for the ketone functionality.

A patented process describes the hydrolysis of this compound using hydrochloric acid to produce 4-piperidone HCl hydrate with a reported yield of 73.32% and a purity of 98.60%. google.com Another optimized three-step synthesis from N-carbethoxy-4-piperidone also culminates in this HCl-mediated deprotection to afford the desired 4-piperidone derivative. The conditions for this transformation can be controlled, for example, by adding this compound to chilled hydrochloric acid (10°C) over a period of two hours, followed by heating to 75°C for four hours.

Transformations at the Nitrogen Center of the Piperidine (B6355638) Ring

The secondary amine in the piperidine ring of this compound is a key site for a variety of chemical modifications, including alkylation, acylation, and sulfonylation.

N-Alkylation Reactions and Mechanistic Insights

The nitrogen atom of this compound can be readily alkylated using various alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the nitrogen acts as the nucleophile. For example, N-benzylation has been achieved using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. In a more general context, the N-alkylation of heterocyclic compounds can be performed with alkyl halides in the presence of a base such as potassium carbonate in a solvent like DMF. organic-chemistry.org Another example involves the alkylation of a piperidine derivative with 2-(thiophen-2-yl) ethyl methanesulfonate (B1217627) to produce N-[2-(2-thienyl)ethyl]-4-piperidone with a high yield of 90%.

| Reactant | Alkylating Agent | Base | Solvent | Product |

| 4,4-Dimethoxypiperidin-3-ol | Benzyl bromide | K2CO3 | THF | 1-Benzyl-4,4-dimethoxypiperidin-3-ol (B1274167) |

| 4-Piperidone monohydrate hydrochloride | 2-(Thiophen-2-yl) ethyl methanesulfonate | N-[2-(2-thienyl)ethyl]-4-piperidone | ||

| Pyrrole | Alkyl halides | K2CO3 | DMF | N-substituted pyrroles |

N-Acylation and N-Sulfonylation Chemistries

N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This transformation is fundamental in the synthesis of many biologically active molecules. bath.ac.uk Generally, N-acylation can be achieved using acylating agents like acid chlorides or anhydrides. organic-chemistry.org For instance, N-acylbenzotriazoles are effective acylating agents for primary and secondary amines, leading to the formation of amides in excellent yields. organic-chemistry.org

N-sulfonylation, the reaction of the piperidine nitrogen with a sulfonyl chloride, yields a sulfonamide. This functional group is present in numerous pharmaceuticals. nih.gov The reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of triethylamine (B128534) and a catalytic amount of DMAP is a known method for C-sulfonylation, which proceeds through an N-sulfonyl intermediate. nih.gov A similar principle applies to the direct N-sulfonylation of secondary amines like this compound. The use of DMAP has been shown to be superior to other bases like collidine in promoting efficient sulfonylation, particularly for sterically hindered or less nucleophilic amines. nih.gov

| Reaction Type | Reagent Type | General Example |

| N-Acylation | Acid Chlorides, Anhydrides | Acylation of amines with N-acylbenzotriazoles |

| N-Sulfonylation | Sulfonyl Chlorides | Reaction of amines with aryl sulfonyl chlorides |

N-Deprotection Strategies for Secondary Amine Access

In multi-step syntheses, the nitrogen of the piperidine ring might be protected with a group that needs to be removed at a later stage. For N-acyl derivatives, hydrolysis of the amide bond can regenerate the secondary amine. For example, the hydrolysis of a carbamate (B1207046) group with potassium hydroxide (B78521) in refluxing isopropanol (B130326) can liberate the free piperidine. drugfuture.com Similarly, N-benzyl groups can be removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. drugfuture.com For sulfonamides, while generally stable, cleavage can be achieved under specific reductive conditions, though care must be taken to avoid cleavage of other sensitive functional groups. d-nb.info

Functionalization and Derivatization at Remote Carbon Positions of the Piperidine Ring (Excluding C4)

Modifying the carbon skeleton of the piperidine ring at positions other than C4 is a more complex challenge but offers a route to a wider range of derivatives.

Electrophilic and Nucleophilic Substitutions

Direct functionalization of the C-H bonds of the piperidine ring is an area of active research. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the synthesis of positional analogues of methylphenidate. d-nb.infonih.gov The site-selectivity of these reactions (C2 vs. C3 vs. C4) can be controlled by the choice of both the catalyst and the protecting group on the nitrogen. d-nb.infonih.gov For instance, C2-functionalization of N-Boc-piperidine has been achieved using a specific rhodium catalyst. d-nb.infonih.govnsf.gov

While direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the piperidine ring is generally not feasible, functionalization can be achieved through indirect methods. One such approach involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive ring-opening of the cyclopropane (B1198618) to introduce substituents at the C3 position. nih.govnsf.gov

Rearrangement Reactions and Ring Transformations

The this compound scaffold can undergo several rearrangement and ring transformation reactions, leading to the formation of different heterocyclic systems. These transformations are of interest for generating molecular diversity from a common precursor.

Ring Contraction:

A significant ring transformation of piperidine derivatives is their contraction to form pyrrolidine (B122466) structures. This has been observed in various substituted piperidines under different reaction conditions. One approach involves a photomediated ring contraction of α-acylated saturated heterocycles, including piperidines nih.gov. This process proceeds through a Norrish type II reaction, leading to a skeletally diverse product nih.gov.

Another method for the ring contraction of N-H piperidines to pyrrolidines involves an oxidative rearrangement using phenyliodine(III) diacetate (PhI(OAc)₂). This reaction forms iminium ion intermediates that can be trapped by nucleophiles to yield the corresponding pyrrolidine derivatives nih.gov. The transformation of piperidines to pyrrolidines can also be achieved through an aziridinium (B1262131) ion formation and subsequent ring-opening mechanism nih.gov.

Ring Expansion:

While less commonly reported for this compound specifically, ring expansion reactions are a known class of transformations for cyclic systems. For instance, the treatment of N-benzyl-2-hydroxypyrrolidines with diethylaminosulfur trifluoride (DAST) can lead to ring expansion to form piperidine derivatives arkat-usa.org. This suggests that appropriately substituted piperidines could potentially undergo expansion to larger ring systems like azepanes.

Skeletal Rearrangements:

Skeletal rearrangements involve the reorganization of the carbon skeleton of the molecule. While classical rearrangements like the Pinacol or Beckmann rearrangements are well-established for other systems, their direct application to this compound is not explicitly detailed in the provided results libretexts.orgwikipedia.org. However, other types of skeletal rearrangements have been observed. For example, a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, which share a bicyclic ether structure, has been developed using thionyl chloride (SOCl₂) in the presence of pyridine (B92270), leading to an oxygen migration nih.gov.

Other Ring Transformations:

One notable ring transformation involving a derivative of this compound is its conversion to a spiroketal compound. The reaction of 2,2,6,6-tetramethyl-4,4-dimethoxypiperidine with a trimethylolalkane in the presence of an acid catalyst results in the formation of a 9-aza-1,5-dioxaspiro[5.5]undecane derivative. This transformation involves the displacement of the methoxy groups to form a new bicyclic spiroketal system.

Hydrolysis of the dimethoxy ketal in this compound is a fundamental transformation that leads to the formation of 4-piperidone. This reaction is typically carried out under acidic conditions, for example, using hydrochloric acid google.com. This transformation is a key step in the synthesis of various pharmaceutical intermediates google.com.

| Transformation Type | Key Reagents/Conditions | Resulting Structure | Reference |

| Ring Contraction | Photomediated (for α-acylated piperidines) | Pyrrolidine derivative | nih.gov |

| Ring Contraction | PhI(OAc)₂, nucleophile (for N-H piperidines) | Pyrrolidine derivative | nih.gov |

| Hydrolysis | Aqueous acid (e.g., HCl) | 4-Piperidone | google.com |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for 4,4-Dimethoxypiperidine Transformations

The transformation of this compound into more complex and functionalized molecules is a key area for future research, with a significant focus on catalysis. The development of novel catalytic systems can unlock new reaction pathways and provide efficient access to a diverse range of derivatives.

One promising avenue is the catalytic dehydrogenation of the piperidine (B6355638) ring. google.com Transition metal catalysts, particularly those based on iridium, platinum, or palladium, have shown efficacy in the acceptorless dehydrogenation of other N-heterocycles. google.comscispace.com Applying these systems to this compound could yield corresponding dihydropyridine (B1217469) or pyridine (B92270) derivatives, which are valuable precursors in medicinal chemistry. Research could focus on designing catalysts that are tolerant of the ketal functionality and can selectively dehydrogenate the piperidine ring under mild conditions. Supported pincer iridium complexes, for instance, have demonstrated high activity and stability in the dehydrogenation of similar N-heterocycles and represent a promising starting point. scispace.com

Conversely, catalytic hydrogenation of derivatives of this compound is another area of interest. nih.gov For instance, if the piperidine ring is first functionalized with unsaturated groups, asymmetric hydrogenation could be employed to introduce chirality with high stereocontrol. acs.org Rhodium-based catalysts with chiral ligands have been successful in the enantioselective and diastereoselective hydrogenation of substituted unsaturated lactams, which can be converted to chiral piperidines. acs.org Similar strategies could be adapted for substrates derived from this compound.

Furthermore, conformationally dynamic catalytic systems could offer unique opportunities for controlling the reactivity of this compound. rsc.org These catalysts can switch between different states to perform distinct functions, potentially allowing for tandem reactions or switchable selectivity in the transformation of the piperidine core.

| Catalyst Type | Potential Transformation of this compound | Key Research Goal |

| Pincer Iridium Complexes | Dehydrogenation to dihydropyridine/pyridine derivatives | High turnover numbers and stability |

| Supported Pt/Pd Catalysts | Gas-phase dehydrogenation | Optimization for continuous flow processes |

| Chiral Rhodium Complexes | Asymmetric hydrogenation of unsaturated derivatives | High enantiomeric and diastereomeric excess |

| Dynamic Catalytic Systems | Multi-step or switchable reactions | Spatiotemporal control over catalytic function |

Continuous Flow Chemistry Applications for Efficient Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.compharmablock.com The application of this technology to the synthesis and transformation of this compound is a significant emerging opportunity.

The synthesis of this compound itself could be optimized using flow reactors. Multi-step syntheses of other heterocyclic compounds, such as oxazoles and various active pharmaceutical ingredients (APIs), have been successfully demonstrated in continuous flow, often without the need for intermediate purification. durham.ac.ukmit.edu A flow-based synthesis of this compound could involve the telescoping of several reaction steps, leading to a more efficient and sustainable process. nih.gov

Moreover, this compound can serve as a key building block in the continuous flow synthesis of more complex molecules. Flow reactors are particularly well-suited for handling reactive intermediates and for performing reactions under conditions that are challenging in batch, such as high pressure or temperature. pharmablock.comallfordrugs.com For example, the deprotection of the ketal to reveal the ketone, followed by an immediate subsequent reaction like a condensation or an alpha-functionalization, could be efficiently managed in a flow system to minimize side reactions. researchgate.net The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and selectivity of these transformations. mdpi.com

| Flow Chemistry Application | Advantage for this compound Chemistry | Example Scenario |

| De Novo Synthesis | Increased efficiency, safety, and scalability. | Telescoped multi-step synthesis from simple precursors without intermediate isolation. mit.edu |

| Derivatization Reactions | Precise control over reaction time and temperature. | In-line deprotection of the ketal followed by rapid trapping with a nucleophile. |

| Catalytic Transformations | Use of immobilized catalysts for easy separation. | Passing a solution of a this compound derivative through a heated column containing a supported hydrogenation catalyst. mdpi.com |

Exploration in Materials Science and Polymer Chemistry (Non-Biological)

The incorporation of piperidine-based structures into polymers and materials is an area with significant potential for creating novel functionalities. While research in this area for this compound is still nascent, its bifunctional nature—a secondary amine and a protected ketone—makes it an intriguing candidate for monomer synthesis and polymer modification.

After deprotection, the resulting 4-piperidone (B1582916) moiety can be used in polymerization reactions. For example, it could undergo condensation polymerization with other monomers to create novel polyamides or polyesters containing the piperidine ring in the backbone. The presence of the nitrogen atom in the polymer chain could impart unique properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Alternatively, this compound can be used to modify existing polymers. The secondary amine can act as a reactive site for grafting onto polymer chains. For instance, it could be used in nucleophilic substitution reactions with polymers containing electrophilic groups. Such modifications could be used to alter the surface properties of materials or to introduce specific functionalities. For example, modifying polyethylene (B3416737) with molecules containing reactive groups can enhance its properties for advanced applications. ed.ac.uk The piperidine moiety could introduce sites for subsequent chemical transformations or alter the rheological properties of the polymer. ed.ac.uk

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction monitoring, allowing for the detection of transient intermediates and the elucidation of complex reaction pathways. perkinelmer.comuvic.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for in situ monitoring. uni-regensburg.de By setting up a reaction directly within an NMR tube, it is possible to track the consumption of reactants and the formation of products over time. ed.ac.uk For reactions involving this compound, this could be used to study the kinetics of N-alkylation or N-acylation, or to observe the equilibrium between the ketal and the free ketone under various acidic conditions. Specialized NMR techniques like Chemical Exchange Saturation Transfer (CEST) can even detect and characterize low-population, transient intermediates. uni-regensburg.de

In situ UV-Raman spectroscopy is another valuable tool, especially for studying reactions on the surface of heterogeneous catalysts. nih.gov As new catalytic systems for the transformation of this compound are developed, UV-Raman could be used to observe the adsorbed species on the catalyst surface and to understand the mechanism of reactions like dehydrogenation. nih.govresearchgate.net The combination of multiple in situ techniques, such as coupling an FT-IR spectrometer with a stopped-flow system, can provide comprehensive information about the chemical species present throughout a reaction. perkinelmer.com

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In Situ NMR | Reaction kinetics, detection of intermediates, structural elucidation. ed.ac.uk | Monitoring the rate of N-functionalization or the stability of the ketal under reaction conditions. |

| In Situ UV-Raman | Vibrational information, surface chemistry on catalysts. nih.gov | Characterizing adsorbed species during heterogeneous catalytic dehydrogenation. |

| Stopped-Flow FT-IR | Rapid kinetics of fast reactions. perkinelmer.com | Studying the initial moments of a rapid deprotection-cyclization sequence. |

| Mass Spectrometry (e.g., PSI-MS) | Real-time monitoring of catalytic intermediates. uvic.ca | Identifying and tracking the concentration of organometallic intermediates in a catalytic cycle. |

Machine Learning and Artificial Intelligence in Accelerating this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the optimization of synthetic routes. nih.govbroadinstitute.orgatomwise.com These computational tools can significantly accelerate research involving this compound.

ML models can be trained on large datasets of chemical reactions to predict the feasibility and yield of new transformations. cmu.eduresearchgate.net By inputting this compound and a set of reagents into a trained model, researchers could screen for promising new reactions in silico before committing to laboratory experiments. appliedclinicaltrialsonline.com These models can help identify the optimal reaction conditions, such as solvent, temperature, and catalyst, by learning from the vast body of existing chemical literature. nih.gov

Furthermore, generative ML models can be used to design novel analogues of this compound with desired properties. mdpi.com For example, if a particular biological activity or material property is desired, a model could suggest new substitutions on the piperidine ring that are likely to result in that property. This data-driven approach can guide synthetic efforts towards the most promising candidate molecules, saving time and resources. nih.gov The development of a "chemical reactome" platform, combining automated experiments with AI, could rapidly expand the known chemistry of this compound by exploring thousands of reactions in a high-throughput manner. appliedclinicaltrialsonline.com

Design and Synthesis of Novel Analogues with Tunable Reactivity Profiles

The synthesis of novel analogues of this compound with tailored reactivity is a cornerstone of future research. By systematically modifying the structure of the molecule, its steric and electronic properties can be fine-tuned, opening up new synthetic possibilities.

One area of focus is the introduction of substituents at various positions on the piperidine ring. This can be achieved through a variety of synthetic strategies, including the cyclization of appropriately substituted precursors or the direct functionalization of the piperidine ring. youtube.comrsc.orgacs.org For example, introducing electron-withdrawing or electron-donating groups on the ring could influence the pKa of the nitrogen atom, thereby tuning its nucleophilicity. The synthesis of 4,4-disubstituted piperidines has been a subject of interest for developing new compounds with specific biological activities. nih.govnih.gov

Another strategy involves modifying the ketal group. Replacing the methoxy (B1213986) groups with other alkoxy groups could alter the stability of the ketal, allowing for deprotection under a wider range of conditions. Spirocyclic moieties could also be introduced at the 4-position, creating more rigid and three-dimensional structures. researchgate.net The ability to control the stereochemistry of substituents on the piperidine ring is also of great importance, and asymmetric synthesis methods will be key to accessing enantiomerically pure analogues. whiterose.ac.uknih.gov These structurally diverse analogues will serve as a platform for discovering new reactions and applications.

Q & A

Q. What are the common synthetic routes for 4,4-Dimethoxypiperidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, methoxylation of piperidine derivatives under alkaline conditions (e.g., using NaOH in dichloromethane) can yield this compound . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reactions at 50–70°C balance yield and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methoxylation efficiency.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (CDCl) shows methoxy proton singlets at δ 3.3–3.5 ppm and piperidine ring protons between δ 1.5–2.5 ppm. C NMR confirms methoxy carbons at δ 55–60 ppm .

- IR : Stretching vibrations for C-O (1050–1150 cm) and N-H (3300 cm) are key identifiers.

- Mass Spectrometry : Molecular ion peaks at m/z 159 (CHNO) confirm the molecular weight .

Q. What purification methods are effective for removing impurities from this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>98%) .

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation.

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves polar byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals. For example, HOMO-LUMO gaps predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) to optimize catalytic applications .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s stability?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic protocols (e.g., inert atmosphere, anhydrous solvents) to rule out experimental artifacts .

- Analytical Cross-Validation : Compare NMR, X-ray crystallography, and computational data to confirm structural assignments. For instance, discrepancies in H NMR shifts may indicate solvent interactions or tautomerism .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability under varying conditions to reconcile degradation models .

Q. How is this compound utilized in asymmetric catalysis or coordination chemistry?

- Methodological Answer :

- Ligand Design : The piperidine nitrogen and methoxy groups act as electron donors. Complexes with transition metals (e.g., Ru or Pd) are synthesized via reflux in ethanol, followed by X-ray diffraction to confirm geometry .

- Catalytic Screening : Test enantioselectivity in hydrogenation reactions using chiral auxiliaries. For example, this compound-derived ligands may enhance ee (enantiomeric excess) in ketone reductions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps due to potential vapor release .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Disposal : Neutralize with dilute HCl and incinerate via certified hazardous waste programs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.